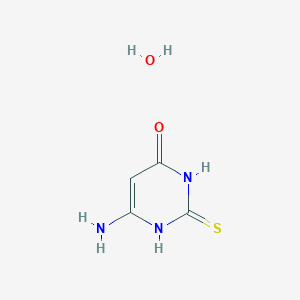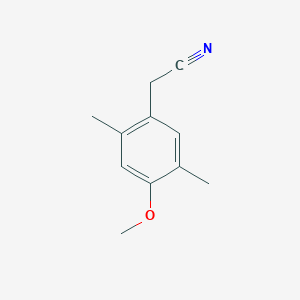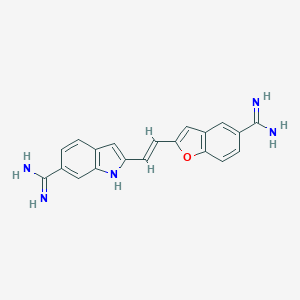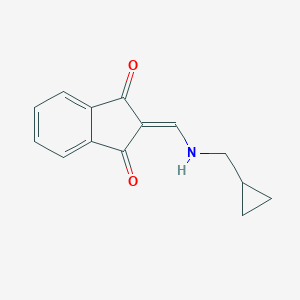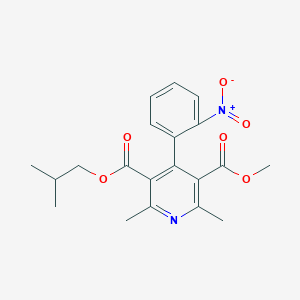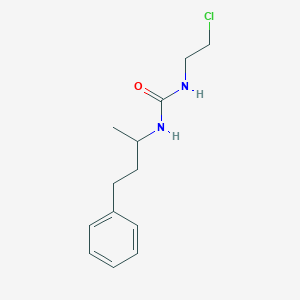
Dhp-TH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhp-TH, also known as 1,4-dihydropyridine-thiazolidine hybrid, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized by combining 1,4-dihydropyridine and thiazolidine, resulting in a hybrid molecule with unique properties.
Mechanism of Action
The mechanism of action of Dhp-TH is not fully understood, but it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which play a role in inflammation and cancer development. Additionally, Dhp-TH has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipogenesis.
Biochemical and Physiological Effects
Dhp-TH has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, Dhp-TH has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Dhp-TH has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, the compound has limitations, including its low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of Dhp-TH. One direction is to further investigate the compound's mechanism of action and signaling pathways. Additionally, more studies are needed to determine the compound's safety and efficacy in humans. Further research is also needed to explore the potential use of Dhp-TH in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, research is needed to develop new formulations of Dhp-TH that can improve its solubility and bioavailability.
Synthesis Methods
The synthesis of Dhp-TH involves the reaction of Dhp-THyridine and thiazolidine in the presence of a suitable catalyst. The reaction proceeds via a one-pot, two-step process, resulting in the formation of Dhp-TH. The synthesis method is relatively simple and can be carried out in a laboratory setting, making it accessible to researchers.
Scientific Research Applications
Dhp-TH has shown potential in various scientific research applications, including drug discovery and development, medicinal chemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, Dhp-TH has been studied for its antioxidant and anti-inflammatory properties.
properties
CAS RN |
107838-98-2 |
|---|---|
Product Name |
Dhp-TH |
Molecular Formula |
C19H26N4O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
InChI Key |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
synonyms |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



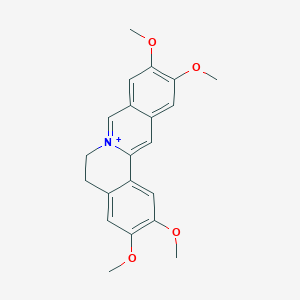
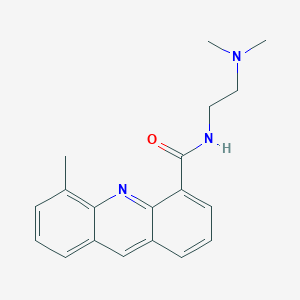

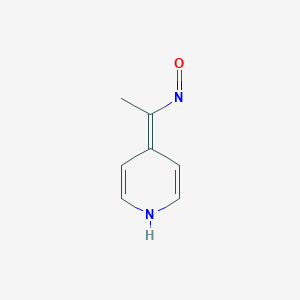
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
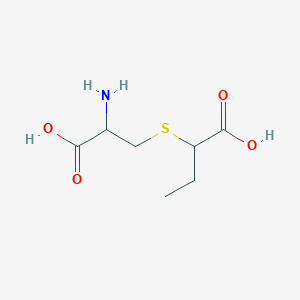
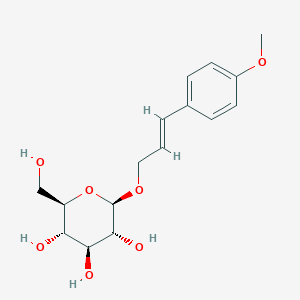
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
